2,6-Dichlorophenol

Catalog No.
S586683
CAS No.
87-65-0
M.F
C6H4Cl2O
M. Wt
163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorophenol

CAS Number

87-65-0

Product Name

2,6-Dichlorophenol

IUPAC Name

2,6-dichlorophenol

Molecular Formula

C6H4Cl2O

Molecular Weight

163 g/mol

InChI

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H

InChI Key

HOLHYSJJBXSLMV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)O)Cl

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether
In water, 2.65X10+3 mg/l at 25 °C
In water, 1,900 mg/L at 25 °C

Synonyms

2,6-Dichlorophenol; NSC 60647

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)Cl

Biodegradation Studies:

Research focuses on understanding the natural breakdown of 2,6-DCP by microorganisms. This knowledge is crucial for developing bioremediation strategies to remove this compound from contaminated environments. Studies have identified bacteria like Ralstonia sp. strain RK1 and fungi like Trichoderma longibrachiatum as effective degraders of 2,6-DCP [, ]. These studies contribute to the development of eco-friendly methods for environmental cleanup.

Environmental Monitoring:

2,6-DCP is a persistent organic pollutant, meaning it can remain in the environment for extended periods. Researchers utilize 2,6-DCP as a marker compound to monitor environmental pollution from various sources, including industrial wastewater, agricultural runoff, and chlorination processes for water treatment and wood pulp bleaching []. By detecting 2,6-DCP, scientists can assess the extent and potential impact of pollution in different environmental compartments.

Chemical and Biochemical Research:

,6-DCP serves as a model compound in various chemical and biochemical research studies. Its well-defined structure and properties allow researchers to investigate various phenomena, including:

  • Reaction mechanisms: Studies explore how 2,6-DCP reacts with other molecules, such as the reaction of 2,6-dichlorophenolindophenol with the amino acid cysteine, providing valuable insights into chemical reactivity [].
  • Analytical method development: 2,6-DCP can be used to develop and validate analytical methods for detecting other similar compounds in environmental or biological samples.

Toxicology Research:

Although classified as "not classifiable" by the International Agency for Research on Cancer (IARC) regarding carcinogenicity [], 2,6-DCP's potential health effects are still under investigation. Research studies may employ 2,6-DCP to assess its toxicity in various organisms, contributing to a better understanding of its potential health risks.

2,6-Dichlorophenol is an organic compound with the molecular formula C6H3Cl2OHC_6H_3Cl_2OH. It is classified as a dichlorophenol, one of six isomers of chlorinated phenols. The compound appears as a colorless solid and has a pK_a of 6.78, making it significantly more acidic than both 2-chlorophenol (pK_a 8.52) and phenol itself (pK_a 9.95) . This acidity is attributed to the electron-withdrawing effects of the chlorine atoms, which stabilize the negative charge on the phenoxide ion formed upon deprotonation.

2,6-Dichlorophenol is considered a toxic compound.

  • Acute Toxicity: Exposure can cause skin and eye irritation, respiratory problems, and nausea.
  • Chronic Toxicity: Long-term exposure may be associated with liver and kidney damage.
  • Environmental Impact: 2,6-DCP is classified as a hazardous waste due to its persistence and potential to bioaccumulate in the environment.
, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or hydroxyl groups.
  • Oxidation: In the presence of superoxide ions, it can be oxidized to form products like 2-chlorophenol .
  • Redox Reactions: It participates in redox reactions, especially in its derivative form, 2,6-dichlorophenolindophenol, which acts as a redox dye .

Biologically, 2,6-dichlorophenol exhibits several activities:

  • Antimicrobial Properties: It has been noted for its ability to inhibit certain bacterial strains.
  • Pro-oxidant Effects: In pharmacological studies, derivatives such as 2,6-dichlorophenolindophenol have shown potential as pro-oxidant chemotherapeutics targeting cancer cells by inducing oxidative stress .
  • Toxicity: Exposure to this compound can lead to skin sensitivity and other health risks due to its irritating properties .

2,6-Dichlorophenol can be synthesized through several methods:

  • From Phenol:
    • Phenol is first converted to its 4-sulfonic acid derivative.
    • Chlorination occurs at the flanking positions of the phenolic ring.
    • Hydrolysis releases the sulfonic acid group .
  • From Ethyl Ester of 4-Hydroxybenzoic Acid:
    • The ethyl ester undergoes chlorination at the phenolic center.
    • Subsequent ester hydrolysis and decarboxylation yield 2,6-dichlorophenol .

The applications of 2,6-dichlorophenol include:

  • Intermediate in Chemical Synthesis: It serves as a precursor for producing other chlorinated compounds like 2,4,6-trichlorophenol .
  • Analytical Chemistry: Used in assays for measuring antioxidant levels and in various spectrophotometric applications due to its redox properties .
  • Pharmaceuticals: Investigated for potential therapeutic roles in cancer treatment due to its oxidative properties .

Studies have explored the interactions of 2,6-dichlorophenol with various biological molecules. For instance:

  • The reaction kinetics with cysteine have been analyzed across different pH levels, revealing maximum reactivity at pH 6.88 .
  • Its interaction with superoxide ions leads to significant transformations and degradation products in environmental contexts .

Similar compounds to 2,6-dichlorophenol include:

  • Phenol (C₆H₅OH): The parent compound with lower acidity.
  • 2-Chlorophenol (C₆H₄ClOH): A chlorinated analog that is less acidic than 2,6-dichlorophenol.
  • 4-Chlorophenol (C₆H₄ClOH): Another chlorinated variant with different chemical reactivity.
CompoundMolecular FormulapK_aUnique Features
2,6-DichlorophenolC₆H₃Cl₂OH6.78Highly acidic; significant biological activity
PhenolC₆H₅OH9.95Less acidic; common solvent
2-ChlorophenolC₆H₄ClOH8.52Intermediate in synthesis; lower reactivity
4-ChlorophenolC₆H₄ClOH~9Used in disinfectants; distinct substitution pattern

This table highlights the unique properties of 2,6-dichlorophenol compared to its structural relatives. Its higher acidity and biological activity differentiate it from other chlorinated phenols.

Direct chlorination of phenol or substituted phenols with chlorine gas remains the foundational method for synthesizing 2,6-dichlorophenol. This approach leverages electrophilic aromatic substitution, where chlorine adds to the aromatic ring. Key factors influencing regioselectivity include substituent positions, reaction conditions, and catalysts.

Mechanistic Insights
Phenol undergoes stepwise chlorination, with initial substitution at the para position followed by ortho-directed additions. For 2,6-dichlorophenol production, meta-directing substituents (e.g., sulfonic acid groups) or strategic reaction conditions are required to suppress para substitution. For example, phenol sulfonic acid reacts with chlorine gas to yield 2,4,6-trichlorophenol, from which 2,6-dichlorophenol can be isolated via decarboxylation or hydrolysis.

Industrial Applications
Traditional methods often employ chlorinated solvents and ammonia derivatives as catalysts. For instance:

  • Chlorobenzene as a solvent with N-methylaniline as a catalyst achieves >93% yield under 70–100°C.
  • Fuming sulfuric acid and nitrobenzene facilitate chlorination, though yields are lower due to competing side reactions.

Table 1: Comparison of Traditional Chlorination Methods

MethodCatalyst/SolventTemperature RangeYieldPuritySource
Phenol sulfonic acidNone65–75°C85–95%99.5%
Chlorobenzene/N-methylaniline65–75°C70–100°C>93%99.5%
Nitrobenzene/fuming H₂SO₄65–75°C70–100°C60–80%95–98%

Catalytic Processes for Regioselective Chlorination

Catalysts enhance regioselectivity by stabilizing transition states or directing chlorine to specific positions.

Amine-Catalyzed Reactions
Tertiary amines (e.g., diisopropylamine, aniline) in non-polar solvents (e.g., carbon tetrachloride, toluene) promote ortho-para substitution. For example:

  • 2-Chlorophenol reacts with Cl₂ in the presence of diisopropylamine to form 2,6-dichlorophenol, with selectivity >90%.
  • Aniline serves as both a catalyst and solvent, enabling high-purity products.

Metal-Catalyzed Systems
Manganous sulfate facilitates oxychlorination using HCl and H₂O₂ in water. While primarily studied for 2,4-dichlorophenol, analogous systems could be adapted for 2,6-isomers by modifying substituents.

Table 2: Catalytic Chlorination Strategies

CatalystSolventChlorinating AgentSelectivity (2,6-Dichlorophenol)YieldSource
DiisopropylamineCarbon tetrachlorideCl₂ gas>90%85–93%
AnilineAnilineCl₂ gas>95%93%
Manganous sulfateWaterHCl/H₂O₂N/A (studied for 2,4-isomer)85–90%

Solvent-Mediated Synthesis Optimization Strategies

Solvent choice critically impacts reaction efficiency and byproduct formation.

Non-Polar Aprotic Solvents
Chlorobenzene, tetrachloroethylene, and toluene minimize side reactions by stabilizing intermediates. For example:

  • Chlorobenzene reduces sulfonic acid formation, enabling >99.5% purity in 2,6-dichlorophenol.
  • Toluene lowers reaction temperatures, improving energy efficiency.

Polar Protic Solvents
Water-based systems with HCl/H₂O₂ avoid chlorinated solvents but require catalysts like manganous sulfate. While less studied for 2,6-isomers, these methods align with green chemistry principles.

Table 3: Solvent Effects on Chlorination Efficiency

SolventReaction TemperatureByproduct FormationPurityYieldSource
Chlorobenzene70–100°CLow99.5%>93%
Toluene40

Microbial degradation of 2,6-DCP has been demonstrated under aerobic conditions using specialized bacterial and fungal strains. Ralstonia basilensis RK1, isolated from contaminated sediment, utilizes 2,6-DCP as its sole carbon and energy source. This strain follows Monod kinetics at low concentrations (below 300 μM) but experiences substrate inhibition at higher levels (above 740 μM), likely due to membrane uncoupling effects [1]. The bacterium degrades 2,6-DCP via a pathway distinct from typical chlorocatechol routes, as both ortho positions are occupied by chlorine atoms, preventing hydroxylation at those sites [1]. Fixed-bed reactor experiments showed complete mineralization of 2,6-DCP at concentrations up to 740 μM when supplemented with hydrogen peroxide (H~2~O~2~) as an oxygen source, achieving a degradation rate of 46 mmol per liter of reactor volume daily [1].

Fungal degradation is exemplified by Trichoderma longibraciatum, which tolerates 2,6-DCP concentrations up to 300 mg/L. Radial growth and sporulation are initially suppressed at higher concentrations but recover after prolonged incubation (168 hours) [2]. Gas chromatography-mass spectrometry (GC-MS) analysis revealed degradation intermediates, including dechlorinated products and ring-cleavage metabolites, suggesting a pathway involving sequential dehalogenation and oxidative steps [2].

Table 1: Comparative Microbial Degradation Performance

OrganismSubstrate ConcentrationDegradation EfficiencyKey Conditions
Ralstonia basilensis740 μM100% mineralizationH~2~O~2~ supplementation, pH 7
Trichoderma longibraciatum150 mg/L95% reduction12-day incubation, pH 6.5

Photocatalytic Degradation Using Semiconductor Materials

Titanium dioxide (TiO~2~) photocatalysis under UV light effectively degrades 2,6-DCP in aqueous systems. Optimization studies identified 1.25 g/L TiO~2~ and pH 4 as ideal conditions, achieving 52% degradation within 30 minutes [3]. The process follows pseudo-first-order kinetics with a rate constant of $$4.78 \times 10^{-4} \, \text{s}^{-1}$$ [3]. Adsorption of 2,6-DCP onto TiO~2~ is enhanced at low pH due to electrostatic interactions between the positively charged catalyst surface and the negatively charged phenolic compound [3].

Table 2: Photocatalytic Degradation Parameters

ParameterOptimal ValueDegradation Efficiency
TiO~2~ dose1.25 g/L52% in 30 minutes
pH4Maximum adsorption
Initial concentration25 mg/L95% in 120 minutes

Advanced Oxidation Processes (Ferrate, Fenton-like Systems)

The provided research materials do not include data on ferrate- or Fenton-based advanced oxidation processes for 2,6-DCP degradation. Current literature suggests these methods rely on hydroxyl radical generation, but experimental details and efficacy metrics specific to 2,6-DCP remain unexplored in the cited studies [1] [2] [3].

Environmental Fate and Persistence in Aquatic Ecosystems

2,6-DCP exhibits moderate persistence in aquatic environments, with its fate influenced by microbial activity and photolytic processes. In sediment-water systems, Ralstonia basilensis and mixed microbial communities achieve near-complete degradation under controlled conditions, but natural attenuation is slower due to variable oxygen and nutrient availability [1]. Photocatalytic degradation in surface waters is limited by TiO~2~ availability and UV exposure, though engineered systems can reduce concentrations to sub-ppm levels [3].

Persistence is exacerbated in anaerobic or low-pH environments, where degradation pathways are less efficient. For instance, reducing the acid-neutralizing capacity in reactor systems lowered the pH to 6, decreasing microbial activity by 40% [1]. In uncontaminated waters, 2,6-DCP half-lives exceed several weeks, necessitating intervention for remediation [1] [3].

Table 3: Environmental Persistence Factors

FactorImpact on Degradation
Dissolved oxygenEnhances aerobic microbial pathways
pH 4–7Optimizes photocatalytic adsorption
Sediment microbial loadAccelerates natural attenuation

Physical Description

2,6-dichlorophenol is a white crystalline solid with a strong odor. Odor threshold concentration: 0.003 mg/L at 86°F; 200 µg/L at 68-72°F. Taste threshold concentration: 0.0002 mg/L. (NTP, 1992)

Color/Form

White crystals from petroleum ether
Needles from petroleum ethe

XLogP3

2.7

Boiling Point

424 to 428 °F at 760 mm Hg (NTP, 1992)
220.0 °C
220 °C; 92 °C at 4 mm Hg

Density

1.653 g/cu cm at 20 °C

LogP

2.75 (LogP)
log Kow = 2.75

Melting Point

154 to 156 °F (NTP, 1992)
68.5 °C

UNII

Q7E9K52W7E

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 53 of 54 companies with hazard statement code(s):;
H314 (90.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (13.21%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
Chlorine atoms on the ortho-position weakened the activity of mono- and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/

Vapor Pressure

1 mm Hg at 139.1 °F ; 5 mm Hg at 189.7° F; 10 mm Hg at 213.8° F (NTP, 1992)
0.03 mmHg
0.033 mm Hg at 25 °C

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/

Other CAS

87-65-0

Wikipedia

2,6-dichlorophenol

Methods of Manufacturing

... Industrially by chlorination of phenol with chlorine gas in a melt in cast-iron reactors. The isomer distribution in the product may be adjusted to market demands by the chlorination level and by recycling various intermediates. The yield, based on chlorine and phenol, is greater than 95%. /Mono-, Di-, and Trichlorophenols with No Chlorine in a Meta Position/
TREATMENT OF 2-CHLOROPHENOL WITH LIQUID SULFUR DIOXIDE, FOLLOWED BY GASEOUS CHLORINE WITH HEAT
... Obtained by chlorinating o-chlorophenol in the presence of a catalytic quantity of an amine, with or without a solvent medium, giving a yield of 90%.

General Manufacturing Information

Phenol, 2,6-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
... Can be formed either as intermediates in the chlorination of phenol to higher chlorophenols, or as degradation products.
The sex pheromone, 2,6-dichlorophenol, was combined with a pesticide to control populations of the American dog tick, Dermacentor variabilis (Say). This pheromone persisted in the fur of treated dogs for at least 18 days. The mixture of pheromone and pesticide was much more effective in reducing mating among the surviving ticks than the treatments without pheromone. The pheromone pesticide mixture also killed significantly more ticks than the treatment without pheromone. This increased effectiveness was due almost entirely to the significantly greater kill of male ticks. Combining the sex pheromone with pesticide treatments offers a means of suppressing tick populations by curtailing their mating and subsequent reproductive success.

Analytic Laboratory Methods

CAPILLARY GAS CHROMATOGRAPHIC DETERMINATION OF 2,6-DICHLOROPHENOL IN SURFACE WATER. THE MINIMUM DETECTABLE AMOUNT WAS 0.05 UG/L.
GAS CHROMATOGRAPHIC ANALYSIS OF TRACE PHENOLS, INCLUDING 2,6-DICHLOROPHENOL, BY DIRECT ACETYLATION IN AQUEOUS SOLUTION. STABLE ACETATE ESTER CAN BE ANALYZED USING STD GC COLUMNS SUCH AS OV-17 OR OV-101, ND.
Reverse phase high pressure liquid chromatography with a UV detector in series with an electrochemical detector was used for qual and quant determination of impurities in technical samples. 2,6-Dichlorophenol (avg 4.5%) was one of the contaminants in technical 2,4-dichlorophenol samples.
Direct determination of trace amounts of chlorophenols in freshwater, waste water and seawater was studied. /Chlorophenols/
For more Analytic Laboratory Methods (Complete) data for 2,6-DICHLOROPHENOL (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Chlorinated phenols in urine are isolated by sorption onto small column of macroreticular resin. The phenols were eluted from column with 2-propanol in hexane; solution concentrated & the phenols were separated & analyzed by GC. /Chlorinated phenols/
A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/
A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/
A gas chromatographic method is described that is sensitive and specific for the simultaneous determination of 10 chlorinated phenols /in urine samples/: 2,6-, 2,4-, 2,3-, and 3,4-dichlorophenol; 2,4,6-, 2,4,5-, and 3,4,5-trichlorophenol; 2,3,4,6- and 2,3,4,5-tetrachlorophenol; and pentachlorophenol. ... The method is based on the hydrolysis of the phenolic compounds in urine and subsequent derivatization with acetic anhydride. To determine the accuracy and precision of the method, pooled urine from unexposed persons spiked with definite amounts of each chlorophenol was analyzed. Concentrations were between 58 and 220 ug/l. Recoveries ranged between 87 and 119%. The coefficients of variation were between 4.4 and 10.1%. The detection limit for each chlorophenol in urine ranged between 4.9 and 18.6 ug/L.

Dates

Modify: 2023-08-15

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